molecular formula C14H11FN2O2 B6897259 Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate

Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate

Cat. No.: B6897259
M. Wt: 258.25 g/mol
InChI Key: SQLFZUAXKVZSHC-UHFFFAOYSA-N
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Description

Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a prop-2-ynyl group, a fluorine atom, and two methyl groups attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation with Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Carboxylation: The carboxylate group can be introduced by carboxylation of the corresponding aryl halide using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the prop-2-ynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ynyl 7-fluoroquinoxaline-5-carboxylate: Lacks the 2,3-dimethyl groups.

    Prop-2-ynyl 2,3-dimethylquinoxaline-5-carboxylate: Lacks the fluorine atom.

    7-Fluoro-2,3-dimethylquinoxaline-5-carboxylate: Lacks the prop-2-ynyl group.

Properties

IUPAC Name

prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c1-4-5-19-14(18)11-6-10(15)7-12-13(11)17-9(3)8(2)16-12/h1,6-7H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLFZUAXKVZSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=CC(=C2N=C1C)C(=O)OCC#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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